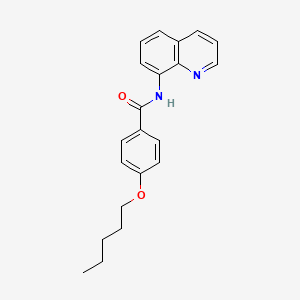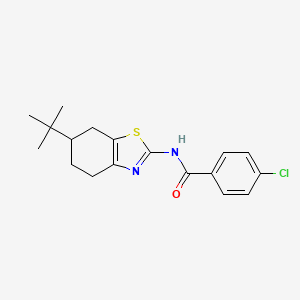
4-(pentyloxy)-N-(quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(pentyloxy)-N-(quinolin-8-yl)benzamide is an organic compound that features a benzamide core substituted with a pentyloxy group and a quinolin-8-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pentyloxy)-N-(quinolin-8-yl)benzamide typically involves the following steps:
Formation of the pentyloxybenzoyl chloride: This is achieved by reacting pentyloxybenzoic acid with thionyl chloride under reflux conditions.
Coupling with quinolin-8-amine: The pentyloxybenzoyl chloride is then reacted with quinolin-8-amine in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(pentyloxy)-N-(quinolin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-(pentyloxy)-N-(quinolin-8-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
Materials Science: This compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 4-(pentyloxy)-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzamide group can also contribute to binding interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
4-(methoxy)-N-(quinolin-8-yl)benzamide: This compound has a methoxy group instead of a pentyloxy group.
4-chloro-N-(quinolin-8-yl)benzamide: This compound has a chloro group instead of a pentyloxy group.
Uniqueness
4-(pentyloxy)-N-(quinolin-8-yl)benzamide is unique due to the presence of the pentyloxy group, which can influence its lipophilicity and overall biological activity. This structural feature may enhance its ability to interact with lipid membranes and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C21H22N2O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-pentoxy-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C21H22N2O2/c1-2-3-4-15-25-18-12-10-17(11-13-18)21(24)23-19-9-5-7-16-8-6-14-22-20(16)19/h5-14H,2-4,15H2,1H3,(H,23,24) |
InChI Key |
PCXCIUGPZKRCBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-chlorobenzyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11339793.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-4-carboxamide](/img/structure/B11339798.png)
![1-[(3-methylbenzyl)sulfonyl]-N-{4-[(phenylsulfanyl)methyl]phenyl}piperidine-4-carboxamide](/img/structure/B11339800.png)

![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11339804.png)

![3-fluoro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11339815.png)
![(4-Methylphenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11339818.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]naphthalene-1-carboxamide](/img/structure/B11339819.png)
![1-(benzylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B11339836.png)
![1-(benzylsulfonyl)-N-[4-(diethylsulfamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11339851.png)
![5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11339856.png)
![N-cycloheptyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11339860.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide](/img/structure/B11339867.png)
